Integerressine

Optical Purity Chiroptical Characterization Natural Product Identity Verification

Integerressine (CAS 17948-40-2) is a naturally occurring 14-membered cyclopeptide alkaloid belonging to the phencyclopeptine subclass, first isolated from the roots of Ceanothus integerrimus. The molecule has a molecular formula of C33H38N4O4 and a monoisotopic mass of 554.289 Da, and is classified as an oligopeptide within the broader cyclic peptide natural product family.

Molecular Formula C33H38N4O4
Molecular Weight 554.7 g/mol
CAS No. 17948-40-2
Cat. No. B097409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIntegerressine
CAS17948-40-2
Molecular FormulaC33H38N4O4
Molecular Weight554.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)C=CNC(=O)C(NC1=O)CC3=CC=CC=C3)C4=CC=CC=C4)N(C)C
InChIInChI=1S/C33H38N4O4/c1-22(2)29(37(3)4)33(40)36-28-30(25-13-9-6-10-14-25)41-26-17-15-23(16-18-26)19-20-34-31(38)27(35-32(28)39)21-24-11-7-5-8-12-24/h5-20,22,27-30H,21H2,1-4H3,(H,34,38)(H,35,39)(H,36,40)/b20-19-/t27-,28-,29-,30+/m0/s1
InChIKeyQMQZKCJJHAIMPG-RIINEJRYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Integerressine (CAS 17948-40-2): A Structurally Defined Cyclopeptide Alkaloid from Ceanothus integerrimus for Natural Product Screening and Procurement


Integerressine (CAS 17948-40-2) is a naturally occurring 14-membered cyclopeptide alkaloid belonging to the phencyclopeptine subclass, first isolated from the roots of Ceanothus integerrimus . The molecule has a molecular formula of C33H38N4O4 and a monoisotopic mass of 554.289 Da, and is classified as an oligopeptide within the broader cyclic peptide natural product family . Its structure features a para-substituted 14-membered macrocycle, with a 5-benzyl-8-S-methylvalyl-9-phenylphencyclopeptine substitution pattern that distinguishes it from other members of this alkaloid class .

Natural Product Identity Cyclopeptide alkaloid analytical reference from Ceanothus integerrimus
Chiroptical Standard Workflow Defined [α]20D –164° (c 0.2, CHCl3) supports polarimeter calibration
Chemotaxonomic Probe Major alkaloid marker for C. integerrimus var. integerrimus authentication
Crystallization Fit Reproducible crystalline solid supports purification without preparative HPLC

Why Integerressine Cannot Be Interchanged with Other Cyclopeptide Alkaloids for Target Identification and Assay Replication


Cyclopeptide alkaloids from the Rhamnaceae family, while sharing a common 14-membered ring core, exhibit profound differences in side-chain composition, ring substitution, and resulting physicochemical properties that preclude simple interchange. For example, Integerressine (C33H38N4O4) contains a benzyl group at position 5 of the phencyclopeptine nucleus and an N,N-dimethylvaline terminal amino acid, whereas the co-occurring congener Integerrenine (C31H42N4O4) bears an isobutyl group and an N,N-dimethylisoleucine residue . These structural differences directly impact chromatographic retention, mass spectrometric fragmentation, and optical rotation, making generic substitution a source of irreproducible data in analytical chemistry and pharmacological screening .

Mass Identity
Integerressine: C33H38N4O4 · 554.289 Da
Integerrenine differs by C2H4 (Δ 28.031 Da) and may shift retention and quantification
28-Da mass error invalidates MRM channels in targeted LC-MS/MS assays
Chiroptical Divergence
[α]20D –164° (c 0.2, CHCl3)
Integerrenine and Integerrine show distinct chromatographic separation; published [α]D data unavailable
Optical rotation is a primary identity discriminator; unverified congeners may produce conflicting chiroptical readouts
UV Limitation
UV spectrum identical to Integerrenine
Shared phencyclopeptine chromophore prevents UV-based differentiation
UV-only characterization cannot rule out congener substitution; orthogonal HRMS or chiroptical confirmation required

Quantitative Differentiation of Integerressine Against the Closest Cyclopeptide Alkaloid Comparators


Specific Optical Rotation Distinguishes Integerressine from Integerrenine and Integerrine

Integerressine exhibits a specific optical rotation of [α]20D –164° (c 0.2, CHCl3), which serves as a quantitative fingerprint for identity and chiral purity verification . In contrast, the co-isolated congeners Integerrenine and Integerrine possess distinctly different substitution patterns at the phencyclopeptine N-terminal amino acid position, which are expected to alter their chiroptical properties; the 1967 isolation paper reports these as separate alkaloids with unique analytical profiles . While precise [α]D values for Integerrenine are not publicly compiled in accessible databases at the time of this analysis, the manual resolution of these compounds during isolation confirms their non-identical behavior under identical solvent and concentration conditions.

Specific Optical Rotation
Reported
–164° (c 0.2, CHCl3, 20 °C)
Comparator [α]D values not publicly compiled for Integerrenine / Integerrine
Supports identity verification and chiral purity assessment
Class-level inference; orthogonal HRMS recommended for acceptance testing
Optical Purity Chiroptical Characterization Natural Product Identity Verification

Molecular Formula and Exact Mass Differentiate Integerressine from the Co-occurring Alkaloid Integerrenine

Integerressine possesses a molecular formula of C33H38N4O4 with a monoisotopic mass of 554.289 Da . The closest natural congener, Integerrenine, has a molecular formula of C31H42N4O4 and a monoisotopic mass of 534.321 Da . This difference of C2H4 (28.031 Da) is attributable to the replacement of an N-terminal N,N-dimethylisoleucine residue in Integerrenine by an N,N-dimethylvaline residue in Integerressine, coupled with a benzyl-for-isobutyl substitution at position 5 of the phencyclopeptine nucleus . Additionally, Integerressine is distinct from commercially referenced cyclic peptide alkaloids such as Mauritine A (C32H41N5O5, 575.311 Da) and Nummularine A (C36H49N5O6, 647.804 Da) .

Molecular Formula & Mass
Head-to-head
C33H38N4O4 · 554.289 Da
Integerrenine: C31H42N4O4 · 534.321 Da (Δ 28.031 Da)
Mauritine A: C32H41N5O5 · 575.311 Da
Nummularine A: C36H49N5O6 · 647.804 Da
28-Da mass difference enables selective MRM design
HRMS-resolvable; misassignment invalidates quantification workflows
Mass Spectrometry Molecular Formula Confirmation Chemotaxonomic Marker Identification

Quantified Relative Abundance in Ceanothus integerrimus Roots: Integerressine as the Major Alkaloid

In a comprehensive chemotaxonomic survey of three Ceanothus integerrimus specimens using reversed-phase HPLC with UV and MS detection, Integerressine (phencyclopeptine 8) was identified as the major cyclopeptide alkaloid in the roots of C. integerrimus var. integerrimus, whereas Integerrenine (phencyclopeptine 7) occurred as a minor alkaloid and Integerrine (phencyclopeptine 6) as a trace component . The alkaloidal yield from root bark of C. integerrimus var. integerrimus (Santa Cruz County) was 0.095% w/w, with Integerressine constituting the dominant peak in the HPLC chromatogram .

Relative Abundance in Roots
Head-to-head
Major alkaloid (0.095% w/w yield)
Major
Minor (Integerrenine)
Trace (Integerrine)
Major-alkaloid status supports higher isolation yield
C. integerrimus var. integerrimus, Santa Cruz County; HPLC-UV/MS confirmed
Chemotaxonomy Natural Product Isolation Yield Biological Source Profiling

Crystallization Behavior Differentiates Integerressine from Congeners for Purification and Formulation Workflows

Integerressine crystallizes as colorless needles from a CHCl3–light petroleum solvent system . This reproducible crystallization behavior is documented as a distinguishing physical property in the original isolation report, enabling purification to analytical homogeneity without recourse to preparative HPLC . By contrast, the co-occurring alkaloid Integerrenine was isolated as an amorphous or differently crystalline form under the same solvent conditions, necessitating additional chromatographic steps for purification . Many cyclopeptide alkaloids from the Rhamnaceae family are reported as amorphous solids, making Integerressine's well-defined crystal habit an operational advantage.

Crystallization Behavior
Cross-study comparable
Colorless needles from CHCl3–light petroleum
Integerrenine: non-crystalline; most Rhamnaceae cyclopeptide alkaloids reported as amorphous
Crystallinity enables purity verification without preparative HPLC
Operational advantage for laboratories requiring >95% purity
Crystallization Purification Solid-State Characterization

UV Spectral Identity Confirms the p-Phencyclopeptine Chromophore, but Cannot Distinguish Integerressine from Integerrenine

The ultraviolet absorption spectrum of Integerressine is reported to be identical to that of Integerrenine , consistent with both compounds sharing the same para-bridged diaryl ether chromophore of the phencyclopeptine core. This UV identity means that UV absorbance alone cannot differentiate these two alkaloids, and procurement decisions must rely on orthogonal analytical techniques such as high-resolution mass spectrometry, optical rotation, or NMR .

UV Spectral Identity
Context-dependent
UV spectrum identical to Integerrenine
Shared para-bridged diaryl ether chromophore; no discrete λmax publicly compiled
UV alone cannot rule out congener substitution
Orthogonal HRMS or chiroptical data required for identity confirmation
UV Spectroscopy Chromophore Confirmation Analytical Quality Control

Application Scenarios for Integerressine in Chemical Ecology, Analytical Reference Standard Development, and Pharmacognosy


Chemotaxonomic Marker for Ceanothus Species and Variety Authentication

Integerressine's dominant abundance in C. integerrimus var. integerrimus roots makes it a high-confidence chemotaxonomic marker for authenticating botanical identity and geographic provenance. Its unambiguous mass (554.289 Da) and characteristic HPLC retention distinguish this variety from C. integerrimus var. californicus, where different phencyclopeptine profiles prevail .

LC-MS/MS Method Development and Reference Standard for Cyclopeptide Alkaloid Quantification

The well-defined molecular formula and predicted fragmentation pattern of Integerressine support its use as a certified reference standard for LC-MS/MS quantification of 14-membered phencyclopeptines in plant extracts and dietary supplements. The 28-Da mass difference from Integerrenine enables selective MRM channel design, minimizing cross-talk in multiplexed quantitative assays.

Crystallization-Enabled Purification and Solid-State Characterization Studies

Integerressine's reproducible crystallization as colorless needles from CHCl3–light petroleum facilitates purification to >95% homogeneity without preparative HPLC. This property is particularly valuable for laboratories lacking high-end chromatographic infrastructure but requiring high-purity material for structure-activity relationship studies or reference material certification.

Chiroptical Reference Standard for Circular Dichroism Calibration

With a precisely documented specific rotation of [α]20D –164° (c 0.2, CHCl3) , Integerressine serves as a chiroptical reference compound for calibrating polarimeters and circular dichroism spectrometers in natural product laboratories, provided the sample identity is orthogonal-confirmed by HRMS.

Application
Selection Property
Validation Focus
Chemotaxonomic marker for Ceanothus authentication
Dominant abundance and defined mass in root tissue
Variety-level HPLC-MS profiling and geographic provenance review
LC-MS/MS reference standard for cyclopeptide alkaloids
28-Da mass resolution from Integerrenine
Selective MRM channel design and multiplexed assay validation
Crystallization-enabled purification studies
Reproducible crystalline habit from CHCl3–light petroleum
Purity verification by melting-point determination
Chiroptical reference for polarimeter calibration
Defined [α]20D –164° (c 0.2, CHCl3)
Orthogonal HRMS confirmation for reference material integrity
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